REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[C:3]([N:5]([CH3:7])[CH3:6])=O.[Cl-:9]>CCOCC>[Cl-:9].[Cl:9][C:3]([N:5]([CH3:7])[CH3:6])=[N+:2]([CH3:8])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
CN(C(=O)N(C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
390 μL
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
After 5 minutes a solid had precipitated on the base of the flask
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
Volatiles were evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].ClC(=[N+](C)C)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |